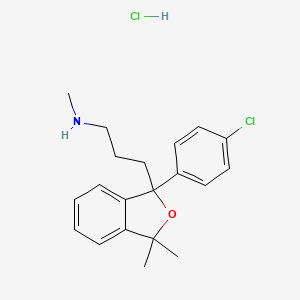

![molecular formula C14H12N2O3 B11995773 Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- CAS No. 38539-93-4](/img/structure/B11995773.png)

Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- : est un composé organique appartenant à la classe des composés azoïques. Ces composés sont caractérisés par la présence d'une double liaison azote-azote (N=N) attachée à deux groupes aryles. Ce composé particulier est connu pour sa couleur vibrante et est souvent utilisé dans les processus de teinture et de pigmentation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- implique généralement la réaction de couplage azoïque. Cette réaction est réalisée en diazotant la 4-méthoxyaniline pour former le sel de diazonium, qui est ensuite couplé à la 2-hydroxybenzaldéhyde en milieu alcalin. La réaction est généralement effectuée en milieu aqueux à basse température pour assurer la stabilité du sel de diazonium.

Méthodes de production industrielle : À l'échelle industrielle, la synthèse de ce composé suit une voie similaire mais avec des conditions optimisées pour la production à grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit un rendement élevé et une pureté élevée du produit final. Les conditions de réaction sont soigneusement contrôlées pour empêcher la décomposition du sel de diazonium et maximiser l'efficacité de couplage.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- peut subir des réactions d'oxydation pour former des quinones correspondantes.

Réduction : Le groupe azo peut être réduit pour former les amines correspondantes.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution électrophile, conduisant à divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.

Substitution : Des réactifs électrophiles comme les chlorures d'acyle et les chlorures de sulfonyle sont utilisés en milieu acide ou basique.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres dérivés réduits.

Substitution : Divers dérivés de benzaldéhyde substitués.

Applications de la recherche scientifique

Chimie : Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- est utilisé comme précurseur dans la synthèse de divers composés organiques. Il est également utilisé comme réactif en chimie analytique pour la détection de certains ions métalliques.

Biologie : En recherche biologique, ce composé est utilisé comme agent colorant en raison de sa couleur vibrante. Il est également utilisé dans l'étude de la cinétique enzymatique et des interactions protéiques.

Médecine : Le composé a des applications potentielles en chimie médicinale, en particulier dans le développement de nouveaux médicaments et agents thérapeutiques. Ses dérivés sont étudiés pour leurs propriétés antimicrobiennes et anticancéreuses.

Industrie : Dans le secteur industriel, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- est utilisé dans la production de colorants et de pigments. Il est également utilisé dans la fabrication de polymères et de plastiques.

Mécanisme d'action

Le mécanisme d'action de Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- implique son interaction avec diverses cibles moléculaires. Le groupe azo peut subir une réduction pour former des amines, qui peuvent ensuite interagir avec les enzymes et les protéines. Le groupe hydroxyle peut participer à des liaisons hydrogène et à d'autres interactions, affectant la réactivité et la stabilité du composé.

Cibles moléculaires et voies :

Enzymes : Le composé peut inhiber ou activer certaines enzymes, affectant les voies métaboliques.

Protéines : Il peut se lier aux protéines, modifiant leur structure et leur fonction.

Membranes cellulaires : Le composé peut interagir avec les membranes cellulaires, affectant leur perméabilité et leur intégrité.

Applications De Recherche Scientifique

Chemistry: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used as a precursor in the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection of certain metal ions.

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It is also used in the study of enzyme kinetics and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its derivatives are being studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used in the production of dyes and pigments. It is also used in the manufacture of polymers and plastics.

Mécanisme D'action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

Proteins: It can bind to proteins, altering their structure and function.

Cell Membranes: The compound can interact with cell membranes, affecting their permeability and integrity.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Benzaldehyde, 2-hydroxy-5-methoxy-

- Benzaldehyde, 2-hydroxy-4-methoxy-

- Benzaldehyde, 2-hydroxy-5-methyl-

Comparaison :

- Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- est unique en raison de la présence du groupe azo, qui confère des propriétés chimiques et physiques distinctes.

- Benzaldehyde, 2-hydroxy-5-methoxy- ne possède pas le groupe azo, ce qui le rend moins réactif dans certaines réactions.

- Benzaldehyde, 2-hydroxy-4-methoxy- a un schéma de substitution différent, affectant sa réactivité et ses applications.

- Benzaldehyde, 2-hydroxy-5-methyl- possède un groupe méthyle au lieu du groupe méthoxy, ce qui entraîne des différences dans son comportement chimique et ses utilisations.

Propriétés

Numéro CAS |

38539-93-4 |

|---|---|

Formule moléculaire |

C14H12N2O3 |

Poids moléculaire |

256.26 g/mol |

Nom IUPAC |

2-hydroxy-5-[(4-methoxyphenyl)diazenyl]benzaldehyde |

InChI |

InChI=1S/C14H12N2O3/c1-19-13-5-2-11(3-6-13)15-16-12-4-7-14(18)10(8-12)9-17/h2-9,18H,1H3 |

Clé InChI |

RLSDJPZMEHSQRV-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

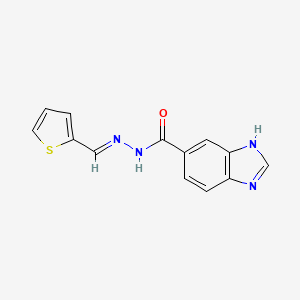

![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

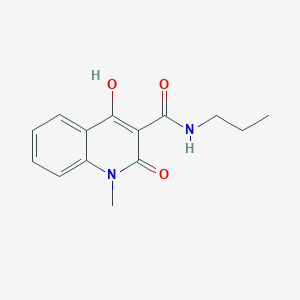

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)

![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)

![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)